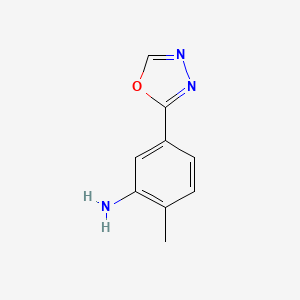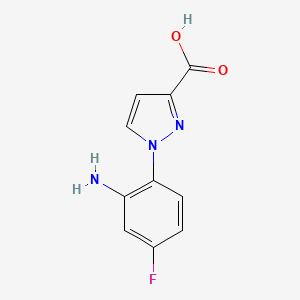
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” is a compound with the IUPAC name 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid . It has a molecular weight of 219.04 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) . Physical And Chemical Properties Analysis
The compound is a powder at room temperature .作用機序
The mechanism of action of ABPP is not yet fully understood, but it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It may also act as an agonist, stimulating the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABPP are not yet fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. It has also been shown to act as an agonist, stimulating the activity of certain enzymes, such as protein kinases. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
ABPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in all solvents, and it is not very stable in acidic solutions.
将来の方向性
There are a variety of potential future directions for research involving ABPP. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for ABPP, such as in drug development or in the synthesis of new organic compounds. Furthermore, research could be conducted to develop new methods of synthesis for ABPP, as well as new methods of stabilizing it in acidic solutions. Finally, research could be conducted to identify new potential uses for ABPP, such as in the development of new drugs or in the synthesis of new organic compounds.
合成法
ABPP can be synthesized in a variety of ways, including the condensation reaction of 3-amino-4-bromo-1H-pyrazole-1-carboxylic acid and propan-2-ol. This reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted in an aqueous solution. The reaction yields ABPP and water as byproducts. Other methods of synthesis include the reaction of 3-amino-4-bromo-1H-pyrazole-1-carboxylic acid and ethyl bromoacetate, catalyzed by a base, such as triethylamine, and the reaction of 3-amino-4-bromo-1H-pyrazole-1-carboxylic acid and acetic anhydride, catalyzed by a base, such as potassium carbonate.
科学的研究の応用
ABPP is used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It is used in the synthesis of organic compounds, such as pyrazoles, amines, and carboxylic acids. It is also used in biochemical research to study the mechanism of action of enzymes, as well as in physiological research to study the effects of drugs on the body.
Safety and Hazards
特性
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDJLPXKMXWYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)




![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)

![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)

![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)